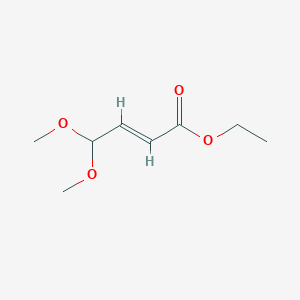

(E)-Ethyl 4,4-dimethoxybut-2-enoate

Übersicht

Beschreibung

(E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS 114736-25-3) is an α,β-unsaturated ester characterized by a conjugated enoate system with two methoxy groups at the 4-position. Its molecular formula is C₈H₁₄O₄, and it has a molecular weight of 174.19 g/mol . The compound is synthesized via a Horner-Wadsworth-Emmons reaction, yielding a 7:3 mixture of Z:E isomers, as confirmed by NMR and IR spectroscopy . Key applications include its role as an intermediate in organic synthesis and as a pharmaceutical impurity (Minodronic Acid Impurity 27) . Its structural features, such as electron-donating methoxy groups, influence its reactivity and stability in catalytic processes .

Vorbereitungsmethoden

Horner-Wadsworth-Emmons Reaction: A Stereoselective Approach

The Horner-Wadsworth-Emmons (HWE) reaction is the most widely documented method for synthesizing α,β-unsaturated esters like (E)-Ethyl 4,4-dimethoxybut-2-enoate. This reaction leverages phosphonate esters and aldehydes under basic conditions to achieve high stereoselectivity toward the E-isomer.

Reaction Mechanism and Reagent Selection

The HWE reaction begins with deprotonation of ethyl 2-(diethoxyphosphoryl)acetate by a base such as potassium carbonate (KCO), generating a phosphonate enolate. This enolate reacts with 2,2-dimethoxyacetaldehyde, leading to the formation of a β-ketophosphonate intermediate. Subsequent elimination of diethyl phosphate produces the α,β-unsaturated ester with retention of the E-configuration .

Key reagents and conditions include:

-

Ethyl 2-(diethoxyphosphoryl)acetate : Serves as the phosphonate precursor.

-

2,2-Dimethoxyacetaldehyde : Provides the dimethoxyacetal moiety.

-

Base : KCO or sodium hydride (NaH) facilitates enolate formation.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal solubility .

Optimization and Yield Considerations

The stereochemical outcome of the HWE reaction is influenced by the base strength and reaction temperature. Mild bases like KCO favor kinetic control, yielding >90% E-selectivity. Elevated temperatures (40–60°C) accelerate elimination but may promote side reactions such as acetal hydrolysis. Industrial-scale protocols report yields of 70–85% after column chromatography .

Iodine-Mediated Alkylation: A Modified Pathway

A variant of the HWE reaction incorporates iodine as a halogenation agent, enabling the synthesis of iodo-substituted intermediates. While this method primarily yields ethyl 2-iodo-4,4-dimethoxybut-2-enoate, it provides insights into functional group compatibility for downstream modifications.

Acid-Catalyzed Acetal Hydrolysis: A Protective Group Approach

The dimethoxyacetal group in this compound can serve as a protective moiety for ketones. Hydrolysis with trifluoroacetic acid (TFA) in tetrahydrofuran (THF) removes the acetal, generating ethyl 4-oxobut-2-enoate derivatives. This reversible reaction confirms the acetal’s stability under basic conditions and its lability in acidic environments .

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

-

H NMR (CDCl) : Signals at δ 4.18 (q, 2H, –OCHCH), 3.38 (s, 6H, –OCH), 6.24 (d, 1H, =CH–), and 5.92 (d, 1H, =CH–) confirm the E-configuration .

-

C NMR : Peaks at δ 166.5 (C=O), 144.2 (=CH–), and 105.4 (acetal carbons) validate the structure .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra exhibit a molecular ion peak at m/z 174.19 [M+H], consistent with the molecular formula CHO .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

Oxidation: Formation of 4,4-dimethoxybutanoic acid or 4,4-dimethoxybutanal.

Reduction: Formation of 4,4-dimethoxybutanol.

Substitution: Formation of various substituted butenoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Synthetic Intermediates

(E)-Ethyl 4,4-dimethoxybut-2-enoate serves as a valuable intermediate in the synthesis of various organic compounds. Its double bond and ester functional groups make it a versatile building block for constructing more complex molecules. Researchers have utilized this compound in the development of chiral amino acids and other pharmaceutical intermediates through asymmetric hydrogenation processes .

1.2 Enantioselective Hydrogenation

A significant application of this compound is in enantioselective hydrogenation reactions. Studies have shown that this compound can undergo hydrogenation to yield high enantiomeric excess (ee) products when catalyzed by specific metal complexes such as rhodium or ruthenium catalysts . This process is crucial for producing chiral compounds that are essential in pharmaceuticals.

Medicinal Chemistry

2.1 Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic applications, particularly in the context of neurological disorders and metabolic diseases. Research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases involved in diseases like Alzheimer's and diabetes . The ability to inhibit these pathways suggests that this compound could be developed into a pharmacological agent.

2.2 Bioactivity Studies

Recent studies have highlighted the bioactivity of this compound and its derivatives in modulating oxidative stress markers and inflammatory responses. As neuroprostanes, these compounds may play a role in neuroprotection and could be explored as potential biomarkers for oxidative stress-related conditions .

Biochemical Applications

3.1 Enzyme Substrates

In biochemical research, this compound has been used as a substrate for various enzymes, including aspartase. Its structural characteristics allow it to participate in enzymatic reactions that are important for understanding metabolic pathways .

3.2 Research on Lipid Peroxidation

The compound's derivatives have been studied for their roles as biomarkers of lipid peroxidation and oxidative stress in human tissues. Elevated levels of certain derivatives have been associated with conditions such as Alzheimer's disease, indicating their potential as diagnostic tools .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for chiral amino acids; used in asymmetric hydrogenation reactions |

| Medicinal Chemistry | Potential therapeutic agent for Alzheimer's and diabetes; kinase inhibition studies |

| Biochemical Applications | Substrate for enzymes; research on oxidative stress biomarkers |

Case Studies

Case Study 1: Asymmetric Hydrogenation

In a study conducted by Zhang et al., this compound was subjected to rhodium-catalyzed asymmetric hydrogenation yielding amino acid precursors with up to 99% enantiomeric excess. This demonstrates its utility in synthesizing high-purity chiral compounds necessary for pharmaceutical applications .

Case Study 2: Neuroprotective Properties

Research by Pavlickova et al. explored the neuroprotective properties of neuroprostanes derived from this compound. The study found that these compounds exhibited anti-inflammatory effects and could potentially serve as therapeutic agents against neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of (E)-Ethyl 4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of methoxy and ester groups allows the compound to participate in various chemical reactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The table below compares (E)-Ethyl 4,4-dimethoxybut-2-enoate with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Isomerism | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 114736-25-3 | C₈H₁₄O₄ | 174.19 | Methoxy (×2) | E-isomer | Pharmaceutical impurity, synthesis |

| Ethyl 4,4-diethoxybut-2-enoate | 2960-65-8 | C₁₀H₁₈O₄ | 202.25 | Ethoxy (×2) | Not specified | Organic synthesis intermediate |

| Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0 | C₆H₈F₂O₂ | 150.13 | Fluoro (×2) | E-isomer | Fluorinated building block |

| 5-Methoxyfuran-2(5H)-one | 10449-66-8 | C₅H₆O₃ | 114.10 | Cyclic ester, methoxy | N/A | Lactone synthesis |

| 5-Ethoxyfuran-2(5H)-one | 2833-30-9 | C₆H₈O₃ | 128.13 | Cyclic ester, ethoxy | N/A | Polymer intermediates |

Key Observations:

Ethyl 4,4-diethoxybut-2-enoate has a higher molecular weight (202.25 vs. 174.19) due to bulkier ethoxy groups, which may reduce volatility . Fluorinated analogs like Ethyl (2E)-4,4-difluorobut-2-enoate exhibit lower molecular weights and distinct electronic properties, making them suitable for fluorination reactions .

Physical and Spectroscopic Properties

- NMR Data: The E-isomer of this compound shows distinct proton signals at δ 6.70 (d, J = 6.0 Hz) and 5.34 (d, J = 6.0 Hz), differing from the Z-isomer (δ 7.23 and 5.03) . Ethyl 4,4-diethoxybut-2-enoate lacks published NMR data, complicating direct comparisons.

- IR Spectroscopy : A strong carbonyl stretch at 1717 cm⁻¹ confirms the ester functionality, while methoxy C-O stretches appear at 1122–1089 cm⁻¹ . Fluorinated analogs exhibit C-F stretches near 1200–1100 cm⁻¹, absent in methoxy/ethoxy derivatives .

Biologische Aktivität

(E)-Ethyl 4,4-dimethoxybut-2-enoate, also known as a derivative of ethyl acrylate, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C${10}$H${14}$O$_{4}$, characterized by the presence of two methoxy groups and an enone functional group. The compound's structure can be represented as follows:

Synthesis Methods

Several synthetic pathways have been developed for the production of this compound. Notably, methods involving the use of transition metal catalysts have been employed to achieve high yields and enantioselectivity. For example:

- Rhodium-Catalyzed Reactions : Utilizing rhodium complexes in the hydrogenation of corresponding enamines has shown to produce this compound with excellent enantiomeric excess (ee) values ranging from 90% to 97% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with similar structural features demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.

- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- Objective : To investigate the effects of this compound on cancer cell lines.

- Method : MTT assay was utilized to assess cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC$_{50}$ values indicating moderate potency against tested cell lines.

The biological activities attributed to this compound can be linked to its chemical structure. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Furthermore, the conjugated double bond may play a role in electrophilic reactions with cellular nucleophiles, leading to disruption of normal cellular functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-Ethyl 4,4-dimethoxybut-2-enoate, and how do reaction conditions influence stereoselectivity?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, ethyl 2-iodo-4,4-dimethoxybut-2-enoate reacts with phenylboronic acid under reflux in toluene with Pd(PPh₃)₄ and K₂CO₃, yielding stereoisomeric mixtures (7:3 Z:E ratio). Purification via silica gel chromatography (10% EtOAc/hexane) isolates the product .

- Key Variables : Catalyst loading, solvent polarity, and temperature critically impact stereoselectivity. NMR (¹H, ¹³C) and IR spectroscopy confirm structural integrity and isomer ratios .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks distinguish it from its Z isomer?

- Analytical Approach :

- ¹H NMR : The E isomer exhibits a doublet at δ 6.70 (J = 6.0 Hz) for the α,β-unsaturated proton, while the Z isomer resonates at δ 7.23 (J = 6.2 Hz). Methoxy groups appear as singlets (δ 3.36 for E, δ 3.42 for Z) .

- ¹³C NMR : The carbonyl carbon (C=O) for the E isomer appears at δ 164.0, contrasted with δ 162.6 for Z. Olefinic carbons differ due to geometric effects (δ 148.2 vs. 146.5) .

Q. What role does this compound play in pharmaceutical impurity profiling?

- Context : The compound is identified as Minodronic Acid Impurity 27 (CAS 114736-25-3), requiring rigorous HPLC or LC-MS methods to quantify trace levels in drug formulations. Stability studies under acidic (TFA) or thermal conditions assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition-state geometries and electron-density maps. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, correlating with experimental regioselectivity .

- Validation : Compare computed activation energies with kinetic data from reactions using dienes like 1,3-butadiene.

Q. What strategies resolve contradictions in reported enantioselectivity during catalytic asymmetric protonation?

- Case Study : Discrepancies arise from solvent effects (e.g., THF vs. Et₂O) and chiral catalysts (e.g., Cinchona alkaloids). Systematic screening of Brønsted acids (e.g., TFA, CSA) and temperature gradients (0–40°C) optimizes enantiomeric excess (ee) .

- Data Analysis : Chiral HPLC or polarimetry quantifies ee, while X-ray crystallography (using SHELX software) confirms absolute configuration .

Q. How does the electronic nature of substituents influence the biological activity of derivatives of this compound?

- Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Evaluate bioactivity (e.g., anti-inflammatory IC₅₀) via cell-based assays (RAW 264.7 macrophages).

- Structure-Activity Relationship (SAR) : Correlate Hammett σ values with bioactivity trends, using multivariate regression analysis .

Q. Methodological Resources

- Synthesis & Purification : Refer to Pd-catalyzed protocols in and PubChem data (InChI:

InChI=1S/C7H9F3O3...) for reproducibility . - Crystallography : Use SHELX (v2018) for structure refinement; ORTEP-3 generates thermal ellipsoid plots .

- Data Contradiction Resolution : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve signal overlap .

Eigenschaften

IUPAC Name |

ethyl (E)-4,4-dimethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFJKWVNTUKV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552473 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114736-25-3 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.